molecular formula C18H33BO2 B13632782 4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane

Cat. No.: B13632782
M. Wt: 292.3 g/mol
InChI Key: NYSNYZRWBKDDAA-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a cyclohexylidene moiety, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a cyclohexylidene derivative. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: It can be reduced to form boranes or other reduced boron species.

    Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts for coupling reactions, hydrogen peroxide for oxidation, and hydride donors for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can undergo transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon bonds. This mechanism is central to its use in coupling reactions and other synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane lies in its cyclohexylidene moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and stability are crucial.

Properties

Molecular Formula

C18H33BO2

Molecular Weight

292.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[[4-(2-methylbutan-2-yl)cyclohexylidene]methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H33BO2/c1-8-16(2,3)15-11-9-14(10-12-15)13-19-20-17(4,5)18(6,7)21-19/h13,15H,8-12H2,1-7H3

InChI Key

NYSNYZRWBKDDAA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(C)(C)CC

Origin of Product

United States

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